9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester
Overview
Description
“9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is a type of polyunsaturated fatty acid (PUFA). PUFAs are characterized by a backbone with two or more carbon–carbon double bonds . This compound is a structural analogue to intrinsic membrane components, which reduces uncertainties about its position in the bilayer and renders it less perturbing than other more bulky probes .
Synthesis Analysis
The synthesis of PUFAs has received much attention due to their important dietary functions. Plants produce PUFAs from oleic acid. Key enzymes called fatty acid desaturases introduce additional double bonds. Desaturases convert oleic acid into linoleic acid, the precursor to alpha-linolenic acid, gamma-linolenic acid, and dihomo-gamma-linolenic acid . Industrial PUFAs are generally obtained by hydrolysis of fats that contain PUFAs .Molecular Structure Analysis
The position of the carbon-carbon double bonds in carboxylic acid chains in fats is designated by Greek letters. The carbon atom closest to the carboxyl group is the alpha carbon, the next carbon is the beta carbon and so on .Chemical Reactions Analysis
The fluorescence lifetimes of parinaric acid (PnA) isomers have been measured in pure solvents and in synthetic phospholipid membranes over a wide temperature range . Both cis- and trans-PnA show an inversion of the fractional contribution of these two components in a narrow temperature range .Physical And Chemical Properties Analysis
The molecular weight of “9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester” is 294.4721 .Scientific Research Applications
Stereochemistry in Autoxidation : The autoxidation of 9-cis, 11-trans CLA methyl ester, in the presence of α-tocopherol, shows a stereoselective favoring of one geometric isomer. This study has implications in understanding the stereochemical outcomes in lipid oxidation processes (Hämäläinen, Sundberg, Hase, & Hopia, 2002).
Synthesis and Applications in Research : Methyl cis-9,trans-11-octadecadienoate, a similar compound, can be synthesized on a large scale and has various applications in scientific research (Berdeaux, Christie, Gunstone, & Sebedio, 1997).
Chromatographic Studies : Research has been conducted on the elution order of mono- and di-trans-isomers of related compounds using chromatographic methods, which is critical for analyzing complex lipid mixtures (Ackman & Hooper, 1973).
Identification of Isomers : Studies focus on the separation and identification of geometrical isomers, which is essential for understanding the chemical behavior and potential applications of these compounds (Strocchi & Piretti, 1968).
Hydrogenation Studies : Research has been done on the hydrogenation of related compounds, yielding products similar to naturally occurring all-cis linoleate, which has implications in food processing and lipid chemistry (Scholfield, 1972).
Fluorescent Probes in Membrane Studies : Cis-parinaric acid and trans-parinaric acid, similar compounds, are used as fluorescent probes for studying lipid composition, phase changes, and protein-lipid interactions in biological membranes (Sklar, 1980).
Spectroscopic Analysis for Food Quality : High-performance liquid chromatography and spectroscopic studies are used to monitor lipid oxidation in foodstuffs, enhancing their acceptability, nutritional, and safety aspects (Saeed & Howell, 1999).
properties
IUPAC Name |
methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSZZTLGHRSLOI-DFJBQONRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester | |
CAS RN |
26474-40-8 | |
Record name | cis-Parinaric acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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